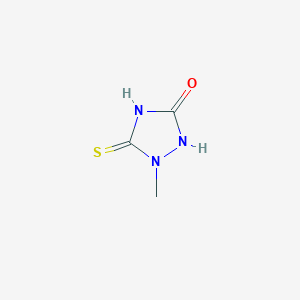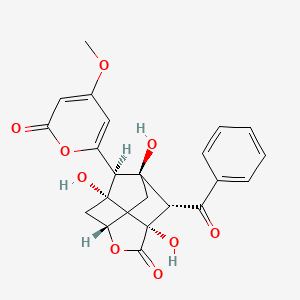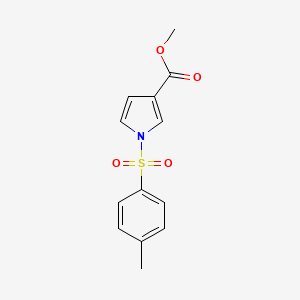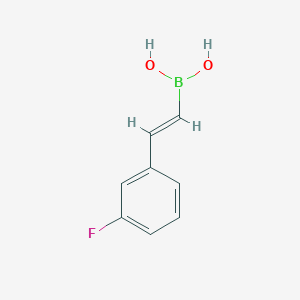
trans-2-(3-Fluorophenyl)vinylboronic acid
Übersicht
Beschreibung
Trans-2-(3-Fluorophenyl)vinylboronic acid is a chemical compound that is part of the boronic acid family, which are known for their utility in various organic reactions, particularly in Suzuki coupling reactions. These compounds are characterized by a boron atom covalently bonded to two hydroxyl groups and an organic moiety. The presence of the fluorophenyl group in the trans configuration adds to the compound's reactivity and potential applications in synthesizing more complex molecules.
Synthesis Analysis
The synthesis of related boronic acid compounds has been demonstrated in several studies. For instance, trans-2-(trifluoromethyl)cyclopropylboronic acid was synthesized from vinylboronic acid MIDA ester and (trifluoromethyl)diazomethane in a single step, showcasing the versatility of boronic acids in creating fluorinated compounds . Additionally, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid involved multiple reactants such as 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene and tributyl borate, indicating that the synthesis of fluorophenylboronic acids can be achieved through careful selection of reactants and reaction conditions .
Molecular Structure Analysis
The molecular structure of boronic acids can vary significantly depending on the substituents attached to the boron atom. X-ray analyses have been used to determine the solid-state structures of these compounds, revealing diverse conformations ranging from planar to cyclic structures . The trans configuration around the cyclopropyl ring or phenyl group is crucial for the reactivity and subsequent applications of these compounds .
Chemical Reactions Analysis
Boronic acids are pivotal in Suzuki coupling reactions, where they are used to form carbon-carbon bonds with aryl or heteroaryl halides. The study on trans-2-(trifluoromethyl)cyclopropylboronic acid demonstrated its use in Suzuki reactions, yielding various trans-cyclopropyl products . This highlights the potential of trans-2-(3-Fluorophenyl)vinylboronic acid in similar coupling reactions, which could be used to synthesize a wide range of fluorinated organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids like trans-2-(3-Fluorophenyl)vinylboronic acid are influenced by their molecular structure. The presence of fluorine atoms can affect the acidity, reactivity, and overall stability of the compound. For example, the tautomeric equilibrium observed in functionalized 2-formylphenylboronic acids, which can rearrange to form oxaboroles, suggests that similar behavior might be expected in compounds with related structures . The equilibrium constants, enthalpies, and entropies of such tautomerization processes can be determined using techniques like variable-temperature 1H NMR spectroscopy, providing insight into the compound's behavior in different environments .
Wissenschaftliche Forschungsanwendungen
-
Enantioselective Diastereoselective Synthesis of Tetracyclins
-
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
- Application : “trans-2-(3-Fluorophenyl)vinylboronic acid” is used as a reactant in palladium-catalyzed Suzuki-Miyaura coupling reactions .
- Method : The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides .
-
Preparation of Anticonvulsant Agents
-
Catalytic Protodeboronation of Pinacol Boronic Esters
-
Preparation of Piperazinyl Pyrimidylhydroxamic Acid Derivatives
-
Preparation of Ethyl-Substituted Conjugated Dienoates and Dienones
-
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
-
Cobalt-Catalyzed Coupling Reactions
-
Preparation of Vinylic MIDA Boronates
Eigenschaften
IUPAC Name |
[(E)-2-(3-fluorophenyl)ethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXKUGHKGCSZJO-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC(=CC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247887 | |
| Record name | B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(3-Fluorophenyl)vinylboronic acid | |
CAS RN |
849062-22-2 | |
| Record name | B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



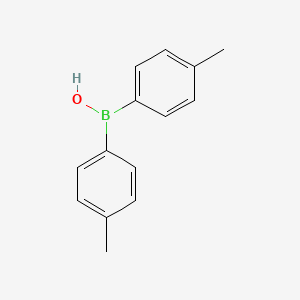
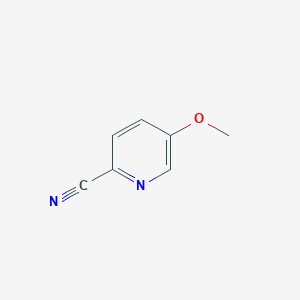
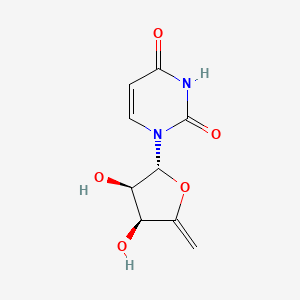
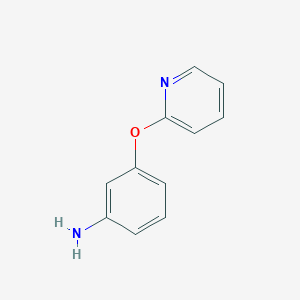
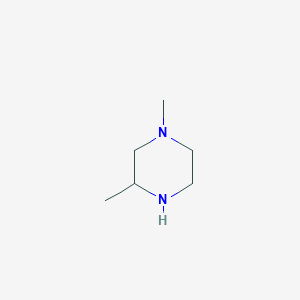
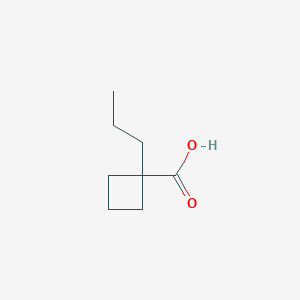

![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)
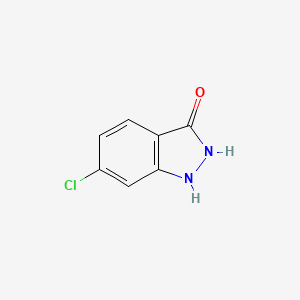
![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)
